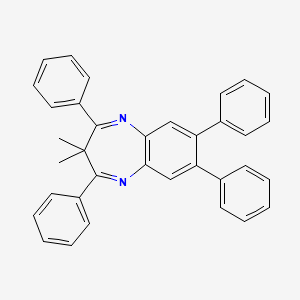
3,3-Dimethyl-2,4,7,8-tetraphenyl-3H-1,5-benzodiazepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dimethyl-2,4,7,8-tetraphenyl-3H-1,5-benzodiazepine is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of applications, particularly in medicinal chemistry, due to their psychoactive properties. This specific compound is characterized by its unique structure, which includes four phenyl groups and two methyl groups attached to the benzodiazepine core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2,4,7,8-tetraphenyl-3H-1,5-benzodiazepine typically involves a multi-step process. One common method is the [2+3] cycloaddition reaction. For example, the reaction between 2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine and benzenecarbohydrazonic chloride can yield the desired compound . The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct formation of the benzodiazepine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-throughput screening and continuous flow reactors can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
3,3-Dimethyl-2,4,7,8-tetraphenyl-3H-1,5-benzodiazepine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.
科学研究应用
3,3-Dimethyl-2,4,7,8-tetraphenyl-3H-1,5-benzodiazepine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the effects of benzodiazepines on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3,3-Dimethyl-2,4,7,8-tetraphenyl-3H-1,5-benzodiazepine involves its interaction with specific molecular targets, such as the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, it can modulate the inhibitory effects of GABA, leading to its psychoactive properties. The pathways involved include the enhancement of GABAergic transmission, which can result in sedative, anxiolytic, and anticonvulsant effects.
相似化合物的比较
Similar Compounds
Diazepam: Another benzodiazepine with similar psychoactive properties.
Lorazepam: Known for its anxiolytic effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
3,3-Dimethyl-2,4,7,8-tetraphenyl-3H-1,5-benzodiazepine is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for GABA receptors. This makes it a valuable compound for studying the structure-activity relationships of benzodiazepines and for developing new therapeutic agents with improved efficacy and safety profiles.
属性
CAS 编号 |
644973-69-3 |
|---|---|
分子式 |
C35H28N2 |
分子量 |
476.6 g/mol |
IUPAC 名称 |
3,3-dimethyl-2,4,7,8-tetraphenyl-1,5-benzodiazepine |
InChI |
InChI=1S/C35H28N2/c1-35(2)33(27-19-11-5-12-20-27)36-31-23-29(25-15-7-3-8-16-25)30(26-17-9-4-10-18-26)24-32(31)37-34(35)28-21-13-6-14-22-28/h3-24H,1-2H3 |
InChI 键 |
RXHMWBPOUZEUEX-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(=NC2=C(C=C(C(=C2)C3=CC=CC=C3)C4=CC=CC=C4)N=C1C5=CC=CC=C5)C6=CC=CC=C6)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Hexadecanethioamide, N-[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B12585242.png)
![1-({[2-(Undecylamino)ethyl]amino}methyl)cyclohexan-1-OL](/img/structure/B12585249.png)
![10-[(4-Sulfanylphenyl)ethynyl]anthracene-9-carboxylic acid](/img/structure/B12585272.png)
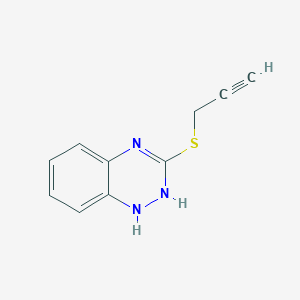
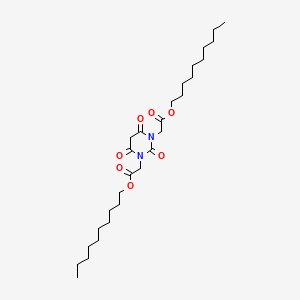


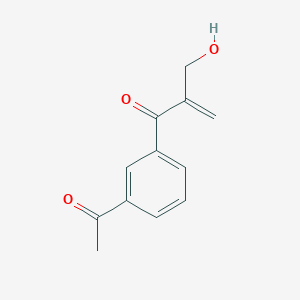
![5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-amine](/img/structure/B12585288.png)
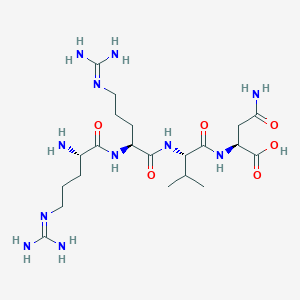

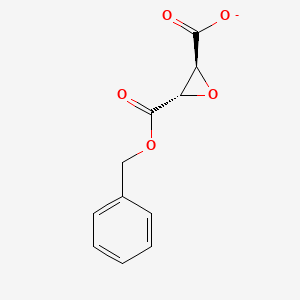
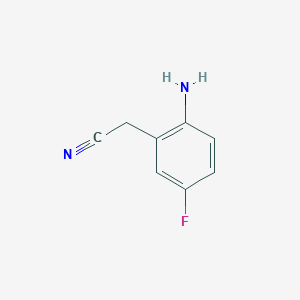
![1-[4-[2-(2-Butoxyethoxy)ethoxy]phenyl]-4-(4-nitrophenyl)benzene](/img/structure/B12585328.png)
